molecular formula C26H21F2N3O4S B2935399 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 533866-14-7

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2935399
CAS No.: 533866-14-7
M. Wt: 509.53
InChI Key: FDHKVTWNOGNGAH-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that has captured significant attention in various fields due to its unique chemical structure and diverse applications. It belongs to the class of compounds known for their potential therapeutic and industrial uses, making it a subject of interest in medicinal chemistry, biology, and chemical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. The process usually starts with the preparation of benzo[d][1,3]dioxole derivatives followed by amination, thiolation, and finally, amide formation. Each step requires precise control of reaction conditions such as temperature, pH, and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound might involve the use of automated synthesizers and large-scale reactors. The scale-up process demands optimization of reaction conditions to maintain consistency in product quality while maximizing output. Industrial methods often incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide undergoes various chemical reactions including:

  • Oxidation: : This reaction can modify the benzo[d][1,3]dioxole moiety, affecting the compound's electronic properties.

  • Reduction: : Used to alter the oxidation state of different segments, which can influence the compound's reactivity.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, modifying the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. Reaction conditions need to be carefully controlled to avoid unwanted side products.

Major Products Formed

Scientific Research Applications

This compound has widespread applications in scientific research due to its unique chemical properties:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studies suggest potential bioactivity, making it a candidate for drug discovery and development.

  • Medicine: : Its structural features indicate possible therapeutic effects, particularly in the field of oncology and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action involves the interaction of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their function and triggering downstream effects. The pathways involved often include signaling cascades that regulate cell growth, differentiation, or apoptosis, making this compound particularly interesting for cancer research.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When compared to similar compounds, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide stands out due to its dual benzodioxole and indole moieties which confer unique electronic and steric properties. These features enhance its binding affinity and selectivity towards biological targets.

List of Similar Compounds

  • This compound is structurally related to compounds such as indole-3-acetic acid, 2,6-difluorobenzamide derivatives, and benzo[d][1,3]dioxole derivatives, each having distinct yet overlapping areas of application.

This compound's multifaceted nature continues to intrigue researchers across various fields, promising new discoveries and applications.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O4S/c27-18-5-3-6-19(28)25(18)26(33)29-10-11-31-13-23(17-4-1-2-7-20(17)31)36-14-24(32)30-16-8-9-21-22(12-16)35-15-34-21/h1-9,12-13H,10-11,14-15H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHKVTWNOGNGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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